1-Bromo-3-difluoromethoxy-5-fluoro-2-nitrobenzene
Overview
Description
1-Bromo-3-difluoromethoxy-5-fluoro-2-nitrobenzene is an organic compound with the molecular formula C7H3BrF2NO4. This compound is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a benzene ring, making it a valuable intermediate in organic synthesis and various industrial applications .
Preparation Methods
The synthesis of 1-Bromo-3-difluoromethoxy-5-fluoro-2-nitrobenzene typically involves multiple steps, starting from commercially available precursors. One common method includes the bromination of a difluoromethoxy-substituted benzene derivative, followed by nitration under controlled conditions. The reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure settings to ensure high yield and purity .
Industrial production methods may involve continuous flow processes to enhance efficiency and scalability. These methods are designed to minimize waste and optimize the use of reagents, making the production process more sustainable and cost-effective .
Chemical Reactions Analysis
1-Bromo-3-difluoromethoxy-5-fluoro-2-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation to form corresponding quinones or other oxidized derivatives.
Scientific Research Applications
1-Bromo-3-difluoromethoxy-5-fluoro-2-nitrobenzene has several scientific research applications:
Mechanism of Action
The mechanism by which 1-Bromo-3-difluoromethoxy-5-fluoro-2-nitrobenzene exerts its effects is primarily through its functional groups. The bromine and nitro groups facilitate electrophilic aromatic substitution reactions, while the difluoromethoxy group can participate in hydrogen bonding and other interactions. These properties make the compound a versatile intermediate in various synthetic pathways .
Comparison with Similar Compounds
Similar compounds include:
1-Bromo-2-difluoromethoxy-5-fluoro-3-nitrobenzene: This compound has a similar structure but differs in the position of the functional groups, which can affect its reactivity and applications.
1-Bromo-3-(difluoromethoxy)benzene: Lacks the nitro group, making it less reactive in certain types of chemical reactions.
1-Bromo-2-fluoro-3-methyl-5-nitrobenzene: Contains a methyl group instead of a difluoromethoxy group, leading to different chemical properties and uses.
Properties
IUPAC Name |
1-bromo-3-(difluoromethoxy)-5-fluoro-2-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO3/c8-4-1-3(9)2-5(15-7(10)11)6(4)12(13)14/h1-2,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZHXCFHVRDMTJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)F)[N+](=O)[O-])Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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